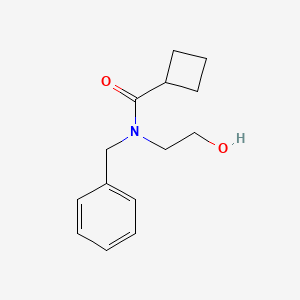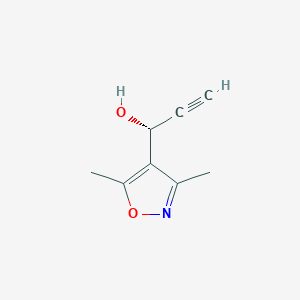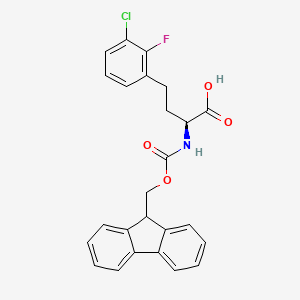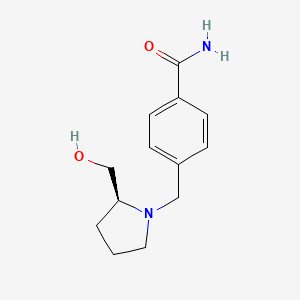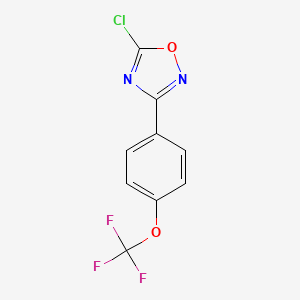
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a pyrazole ring connected to a propanamide chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Pyrazole Ring: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.
Amidation: The final step involves the reaction of the pyrazole intermediate with propanoyl chloride to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the propanamide chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(5-fluoro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(5-iodo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability.
特性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
N-(5-bromo-2-methylphenyl)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C13H14BrN3O/c1-10-3-4-11(14)9-12(10)16-13(18)5-8-17-7-2-6-15-17/h2-4,6-7,9H,5,8H2,1H3,(H,16,18) |
InChIキー |
PHQSPPBJJJAQEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


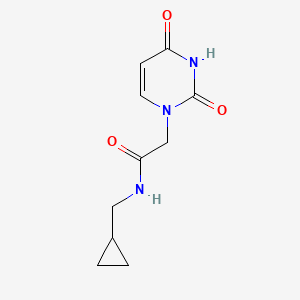


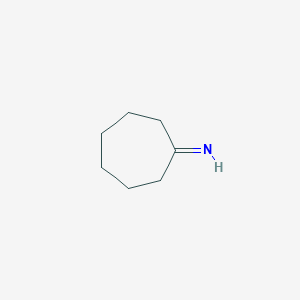


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
